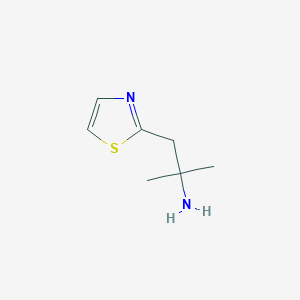
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a cyclobutyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclobutyl-substituted amide and a suitable aldehyde can lead to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds .
Aplicaciones Científicas De Investigación
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to changes in their activity. The cyclobutyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, resulting in the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other oxazole derivatives and can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
3-(2-cyclobutyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c12-9(13)5-4-8-6-11-10(14-8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) |
Clave InChI |
DKKUKJDPALRPEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC=C(O2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




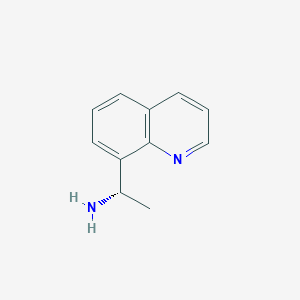

amine](/img/structure/B13527326.png)
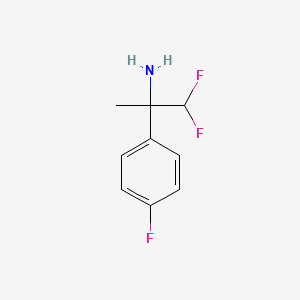

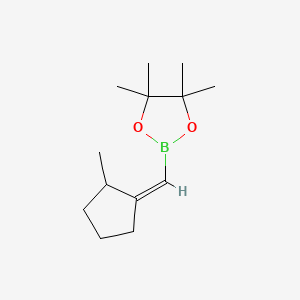
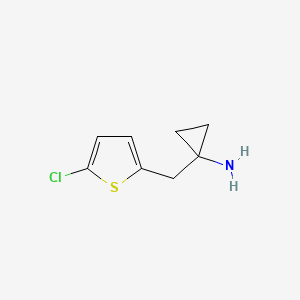


amine](/img/structure/B13527376.png)

